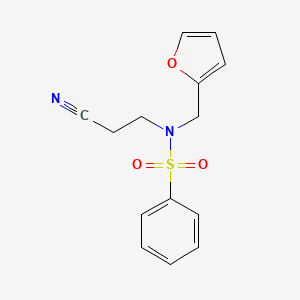

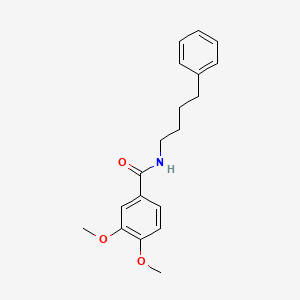

![molecular formula C16H18N6OS2 B4626506 1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)

1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, compounds with thiadiazole and triazole scaffolds can be synthesized through cyclization reactions, where hydrazine or semicarbazide derivatives are key intermediates (Zadorozhnii et al., 2019). These syntheses typically employ conditions that facilitate the formation of the desired heterocyclic rings, such as the use of phosphorus oxychloride or palladium-on-charcoal for cyclization.

Molecular Structure Analysis

The molecular structure of compounds with triazole and thiadiazole moieties is characterized by their heterocyclic rings. Crystal structure determination, such as X-ray crystallography, reveals the molecular geometry, bonding patterns, and the presence of intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, which can significantly influence the compound's stability and reactivity (Wawrzycka-Gorczyca & Siwek, 2011).

Applications De Recherche Scientifique

Antimicrobial and Antiviral Activities

- Compounds containing structures similar to the specified chemical have shown antimicrobial and antiviral properties. For instance, certain derivatives containing the 1,3,4-thiadiazole and triazole moieties have been reported to possess good to moderate antimicrobial activity against various microorganisms. Additionally, some compounds exhibited antiurease activity, and a few displayed antilipase activity (Başoğlu et al., 2013). Another study found that thiazole nucleosides synthesized from similar compounds demonstrated in vitro activity against various viruses and were potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Anticancer Potential

- Compounds with structures incorporating thiazole and thiadiazole rings have been explored for their anticancer activities. A study synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety and evaluated them as potent anticancer agents. Some of these compounds showed promising results against various cancer cell lines (Gomha et al., 2017).

Chemical Synthesis and Reactions

- These compounds have been studied for their chemical synthesis and reactions. For example, research on microwave-assisted facile synthesis, which includes derivatives similar to the specified chemical, highlighted novel methods of creating such compounds, which could be beneficial for various pharmaceutical applications (Tiwari et al., 2017). Another study focused on the lithiation of various methyl-substituted heteroaromatic compounds, including thiadiazoles, which is an important step in the synthesis of various pharmaceutical agents (Micetich, 1970).

Structural Analysis

- Research has also been conducted on the crystal structure of related compounds, which aids in understanding their chemical properties and potential applications. The crystal structures of compounds containing triazole and thiadiazole rings were determined, providing insights into their molecular interactions and stability (Wawrzycka-Gorczyca & Siwek, 2011).

Propriétés

IUPAC Name |

1-(3,5-dimethylphenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS2/c1-5-24-16-20-19-15(25-16)17-14(23)13-11(4)22(21-18-13)12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3,(H,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHWZQNCYCZXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)

![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)

![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)

![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)

![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)

![3-(4-methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4626502.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4626521.png)